molecular formula C18H14ClN3O3 B5758441 [(Z)-[amino(phenyl)methylidene]amino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

[(Z)-[amino(phenyl)methylidene]amino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B5758441
M. Wt: 355.8 g/mol
InChI Key: FOAQREHMCKCECH-UHFFFAOYSA-N
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Description

[(Z)-[amino(phenyl)methylidene]amino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a complex organic compound with a unique structure that combines an oxazole ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(phenyl)methylidene]amino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(phenyl)methylidene]amino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

[(Z)-[amino(phenyl)methylidene]amino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(Z)-[amino(phenyl)methylidene]amino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s effects are mediated through various pathways, which are the subject of ongoing research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino(phenyl)methylidene]amino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-11-15(16(21-24-11)13-9-5-6-10-14(13)19)18(23)25-22-17(20)12-7-3-2-4-8-12/h2-10H,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAQREHMCKCECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)ON=C(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O/N=C(/C3=CC=CC=C3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-[amino(phenyl)methylidene]amino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
[(Z)-[amino(phenyl)methylidene]amino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

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